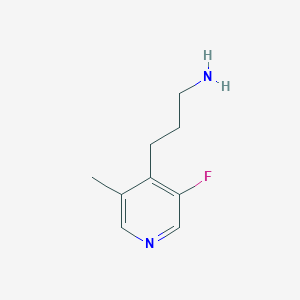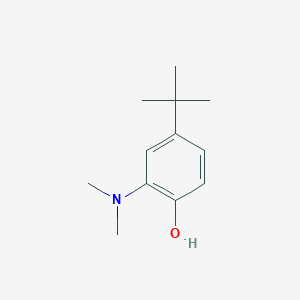
2-Tert-butoxy-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-5-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzamide, featuring a tert-butoxy group and a hydroxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-hydroxybenzamide typically involves the reaction of 2-hydroxy-5-nitrobenzamide with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating the mixture to facilitate the formation of the tert-butoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Tert-butoxy-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-tert-butoxy-5-oxo-benzamide.
Reduction: Formation of 2-tert-butoxy-5-amino-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Tert-butoxy-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Tert-butoxy-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the tert-butoxy group may influence the compound’s overall hydrophobicity and binding affinity. These interactions can modulate biological pathways and result in various physiological effects .
類似化合物との比較
Similar Compounds
- 2-Tert-butoxy-4-hydroxybenzamide
- 2-Tert-butoxy-3-hydroxybenzamide
- 2-Tert-butoxy-6-hydroxybenzamide
Uniqueness
2-Tert-butoxy-5-hydroxybenzamide is unique due to the specific positioning of the tert-butoxy and hydroxy groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-4-7(13)6-8(9)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChIキー |
XQGUCKXRQANDHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
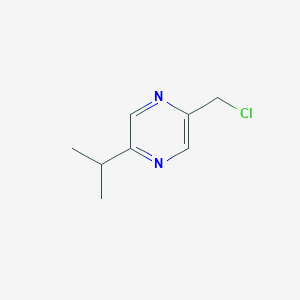
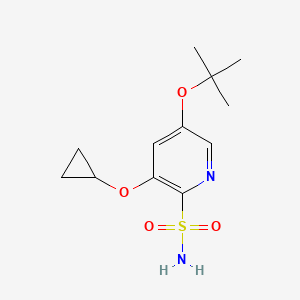
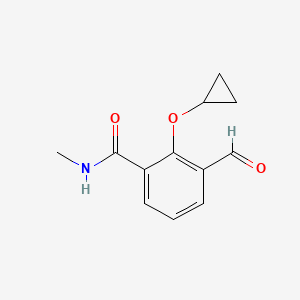
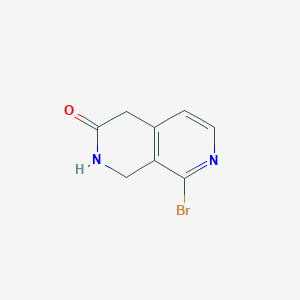
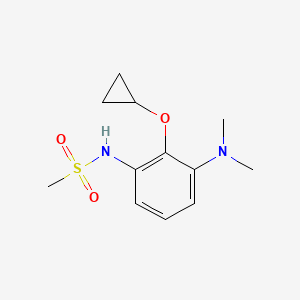
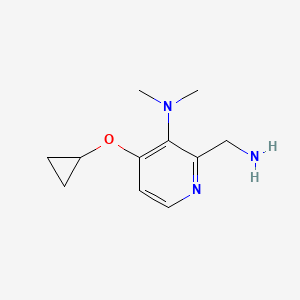

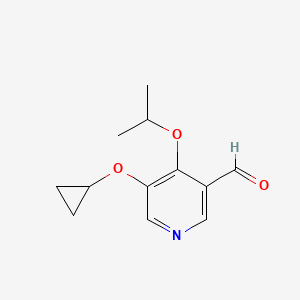
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
